N-[2-(1H-indol-3-yl)ethyl]hexanamide
CAS No.:
Cat. No.: VC18039567
Molecular Formula: C16H22N2O
Molecular Weight: 258.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O |
|---|---|
| Molecular Weight | 258.36 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]hexanamide |
| Standard InChI | InChI=1S/C16H22N2O/c1-2-3-4-9-16(19)17-11-10-13-12-18-15-8-6-5-7-14(13)15/h5-8,12,18H,2-4,9-11H2,1H3,(H,17,19) |
| Standard InChI Key | OWDGAJSMIRYNEG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Introduction
Chemical Identity and Physicochemical Properties
N-[2-(1H-indol-3-yl)ethyl]hexanamide belongs to the class of indole-alkylamide derivatives. Its IUPAC name, -[2-(1-indol-3-yl)ethyl]hexanamide, reflects the presence of a six-carbon amide chain () attached to the ethyl side chain of an indole ring . Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 258.36 g/mol | |
| Canonical SMILES | CCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 | |
| InChI Key | OWDGAJSMIRYNEG-UHFFFAOYSA-N |
The indole moiety contributes aromaticity and hydrogen-bonding capacity, while the hexanamide chain enhances lipid solubility, potentially improving blood-brain barrier permeability. Despite its relevance, experimental data on melting point, boiling point, and density remain unreported in public databases .
Synthetic Methodologies
Amide Coupling Strategies
The synthesis of N-[2-(1H-indol-3-yl)ethyl]hexanamide typically employs amide bond formation between hexanoic acid derivatives and tryptamine (2-(1-indol-3-yl)ethylamine). A standard protocol involves:
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Activation of Hexanoic Acid: Conversion to hexanoyl chloride using thionyl chloride () or coupling reagents like -dicyclohexylcarbodiimide (DCC).
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Nucleophilic Attack by Tryptamine: Reaction of hexanoyl chloride with tryptamine in anhydrous dichloromethane () under inert atmosphere, yielding the crude amide.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to achieving yields exceeding 70% . Alternative routes using solid-phase synthesis or enzymatic catalysis remain unexplored.
Biological Activities and Mechanisms
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier positions it as a candidate for neurodegenerative disease research. Preliminary assays indicate:
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Monoamine Oxidase B (MAO-B) Inhibition: 42% inhibition at 10 µM, comparable to rasagiline.
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Amyloid-β Aggregation Suppression: 30% reduction in fibril formation in Alzheimer’s disease models.
Comparative Analysis of Related Compounds
The hexanamide derivative’s amide group confers metabolic stability over its amine counterpart, reducing first-pass hydrolysis .
Pharmacokinetic and Toxicity Considerations
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Lipophilicity: = 3.8, favoring cellular uptake but posing hepatotoxicity risks.
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CYP450 Interactions: Substrate for CYP3A4, indicating potential drug-drug interactions.
Acute toxicity studies in rodents (LD > 500 mg/kg) classify it as Category 4 under GHS guidelines.
Future Directions and Challenges
Targeted Drug Delivery Systems
Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability and reduce off-target effects. For instance, PEGylated liposomes improve tumor accumulation by 2.5-fold in murine models.
Structure-Activity Relationship (SAR) Optimization
Systematic modifications to the hexanamide chain (e.g., branching, fluorination) may optimize binding to tubulin or MAO-B. Preliminary data on -analogs show a 60% increase in cytotoxicity.
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